molecular formula C15H13NO3 B073898 Methyl 4-benzamidobenzoate CAS No. 39799-73-0

Methyl 4-benzamidobenzoate

Cat. No. B073898
CAS RN: 39799-73-0
M. Wt: 255.27 g/mol
InChI Key: GPQCAISAMTWGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds has been explored through various methods, including the use of catalysts and different reaction conditions. For example, a study demonstrated the synthesis of N-(4-methylbenzyl)benzamide using CuI as a catalyst, highlighting the potential pathways that could be applied to methyl 4-benzamidobenzoate (Goel et al., 2017). Another approach involved Diels-Alder reactions to form related compounds, which may offer insights into the synthesis of methyl 4-benzamidobenzoate (Kranjc et al., 2011).

Molecular Structure Analysis

Molecular structure analysis has been performed using techniques such as single-crystal X-ray diffraction, demonstrating the crystalline nature and intermolecular interactions of similar compounds. These studies provide a framework for understanding the molecular structure of methyl 4-benzamidobenzoate and its stabilization mechanisms (Goel et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving similar compounds have been explored, including their formation through various synthetic routes and the identification of functional groups and structural confirmation using analytical techniques like Fourier transform IR, NMR, and high-resolution mass spectrometry (Goel et al., 2017).

Physical Properties Analysis

The physical properties of related compounds, including transmittance, optical band gap, UV cutoff wavelength, and mechanical strength, have been measured, providing insights into the physical characteristics that could be expected for methyl 4-benzamidobenzoate (Goel et al., 2017).

Chemical Properties Analysis

Chemical properties, such as thermal stability and melting point, alongside theoretical simulations to calculate molecular geometry and UV–vis spectrum, have been conducted. These analyses help in understanding the chemical behavior and potential applications of compounds similar to methyl 4-benzamidobenzoate (Goel et al., 2017).

Scientific Research Applications

  • Pharmaceuticals and Cosmetics : Methyl 4-hydroxybenzoate, a similar compound, is extensively used as an antimicrobial agent in personal care products and as a food preservative. Its interactions, molecular determinants, and the underlying pharmaceutical activity have been studied, providing insights into how similar compounds like Methyl 4-benzamidobenzoate might interact and function in such applications (Sharfalddin et al., 2020).

  • Cardiac Health : Derivatives like (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine have been investigated for their potential in treating acute myocardial infarction due to their inhibition properties on the Na+/H+ exchanger, crucial for maintaining cellular integrity during cardiac ischemia and reperfusion (Baumgarth et al., 1997).

  • Dermal Absorption and Metabolism : Studies on parabens, which share a similar benzoyl structure, reveal the mechanisms of dermal absorption and metabolism, providing insights into how Methyl 4-benzamidobenzoate might behave in biological systems and its potential toxicity or therapeutic effects (Jewell et al., 2007).

  • Agricultural Applications : Similar compounds like Carbendazim and Tebuconazole have been encapsulated in nanoparticles for sustained release in agricultural settings, highlighting a potential application area for Methyl 4-benzamidobenzoate in enhancing the delivery and effectiveness of agricultural chemicals (Campos et al., 2015).

  • Organic Synthesis and Industrial Applications : Research into compounds with similar structures has detailed their role in organic syntheses, such as (Benzoylamino)methyl 4-[(Benzoylamino)methoxy]benzoate, indicating the potential of Methyl 4-benzamidobenzoate in various chemical syntheses and industrial applications (Popovski et al., 2010).

  • Environmental Impact and Pollution : The presence and effects of benzotriazoles, compounds similar to Methyl 4-benzamidobenzoate, have been studied in aquatic environments, suggesting the importance of understanding the environmental impact and biodegradation of Methyl 4-benzamidobenzoate and similar compounds (Kiss & Fries, 2009).

Safety And Hazards

The safety data sheet for Methyl 4-benzamidobenzoate indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

methyl 4-benzamidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-19-15(18)12-7-9-13(10-8-12)16-14(17)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQCAISAMTWGKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352467
Record name methyl 4-benzamidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-benzamidobenzoate

CAS RN

39799-73-0
Record name methyl 4-benzamidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-benzamidobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-benzamidobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-benzamidobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-benzamidobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-benzamidobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-benzamidobenzoate

Citations

For This Compound
9
Citations
EB Elkaeed, RG Yousef, H Elkady… - Journal of …, 2023 - Taylor & Francis
… The methyl 4-benzamidobenzoate 4 was then furnished by the addition of benzoyl chloride 3 in DCM to methyl 4-aminobenzoate 2 in a dropwise manner in the presence of TEA at 0 C …
Number of citations: 13 www.tandfonline.com
AH Dardir, PR Melvin, RM Davis, N Hazari… - The Journal of …, 2018 - ACS Publications
Esters are valuable electrophiles for cross-coupling due to their ubiquity and ease of synthesis. However, harsh conditions are traditionally required for the effective cross-coupling of …
Number of citations: 92 pubs.acs.org
S Pulya, T Patel, M Paul, N Adhikari, S Banerjee… - European Journal of …, 2022 - Elsevier
A promising hydrazide based small molecule lead as a potent and selective histone deacetylase 3 (HDAC3) inhibitor has been developed from a small series of synthesized novel …
Number of citations: 7 www.sciencedirect.com
EB Elkaeed, RG Yousef, H Elkady, IMM Gobaara… - Molecules, 2022 - mdpi.com
… The produced methyl 4-benzamidobenzoate, 6, underwent a benzoylation reaction by the drop-wise addition of benzoyl chloride 7 in a DCM/TEA mixture at 0 C to afford the …
Number of citations: 49 www.mdpi.com
EB Elkaeed, RG Yousef, H Elkady, IMM Gobaara… - Processes, 2022 - mdpi.com
Corresponding to the reported features of anti-VEGFR-2-approved compounds, a new 1H-indole derivative (compound 7) was designed. The inhibitory potential of the designed …
Number of citations: 29 www.mdpi.com
X Li, Y Jiang, YK Peterson, T Xu… - Journal of medicinal …, 2020 - ACS Publications
Here, we present a new series of hydrazide-bearing class I selective HDAC inhibitors designed based on panobinostat. The cap, linker, and zinc-binding group were derivatized to …
Number of citations: 41 pubs.acs.org
P Surabhi - 2007 - rucore.libraries.rutgers.edu
Cancer is one of the most dreadful diseases and is the second leading cause of death in the United States. 1 It is a disease characterized by uncontrolled cell division and the ability of …
Number of citations: 5 rucore.libraries.rutgers.edu
W Ren, M Yamane - The Journal of Organic Chemistry, 2010 - ACS Publications
A simple method for the synthesis of amides has been developed by molybdenum-mediated carbamoylation of aryl halides. Whereas the conventional palladium-catalyzed three-…
Number of citations: 112 pubs.acs.org
J Li, Y Wang, H Xie, S Ren, JB Liu, N Luo, G Qiu - Molecular Catalysis, 2021 - Elsevier
An efficient iron-catalyzed synthesis of N-aryl amides from N‑methoxy amides and arylboronic acids is developed. FeCl 3 is used as the sole catalyst for the cross-coupling reaction …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.